(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine
Description
(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine is a tertiary amine featuring a unique combination of structural motifs:
- 1-Fluorocyclopentylmethyl group: A fluorinated cyclopentane ring, contributing to lipophilicity, metabolic stability, and steric effects.
Below, we compare its structural and functional attributes with analogous compounds.
Properties
IUPAC Name |
3-ethoxy-N-[(1-fluorocyclopentyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FNO/c1-2-14-9-5-8-13-10-11(12)6-3-4-7-11/h13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFJEVFEEYVDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine typically involves a multi-step process. One common method starts with the preparation of the fluorocyclopentylmethylamine intermediate. This intermediate is then reacted with 3-ethoxypropyl bromide under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxypropyl or fluorocyclopentylmethyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter systems or act as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For example, it may modulate neurotransmitter systems by acting as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues in CO₂ Capture
Methyl Diethanol Amine (MDEA)
- Structure: Tertiary amine with two ethanol groups.
- CO₂ Adsorption : MDEA-impregnated mesoporous carbon (aMDEA-MC) achieves 2.63 mmol CO₂/g at 5 psi, outperforming unmodified mesoporous carbon (1.60 mmol/g) and commercial activated carbon .
- Key Features : High nitrogen content (23 wt.% after impregnation) and amine-CO₂ chemisorption.
- Comparison : The target compound’s fluorocyclopentyl group may reduce pore accessibility in adsorbents but enhance CO₂ selectivity via fluorine’s electron-withdrawing effects.
Piperazine-Activated MDEA
- Structure : MDEA with piperazine additives.
- Performance : Enhances CO₂ absorption kinetics by introducing secondary amines .
- Comparison : The target compound lacks secondary amines, suggesting lower reactivity with CO₂ unless modified.
Table 1: CO₂ Adsorption Performance of Amine-Based Adsorbents
Fluorinated Amines in Pharmaceuticals
N-((1R,3S)-3-isopropyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]carbonyl]cyclopentyl)tetrahydro-2H-pyran-4-amine
- Structure : Cyclopentyl core with trifluoromethylphenyl and piperazine groups.
- Application : Patent example for kinase inhibitors or GPCR modulators .
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine
- Structure : Cyclopropane ring with difluorophenyl group.
- Application : Intermediate in antidepressants (e.g., MAO inhibitors) .
Table 2: Pharmacological Relevance of Fluorinated Amines
Ether-Containing Amines
[3-(Ethenyloxy)propyl][1-(3-fluorophenyl)ethyl]amine
- Structure : Ether-linked propyl chain and fluorophenyl group.
- Properties : Ether oxygen improves solubility; fluorophenyl enhances lipophilicity .
- Comparison : The target compound’s ethoxypropyl group may offer similar solubility benefits but with greater hydrolytic stability than ethenyloxy.
(3-Methoxycyclobutyl)methylamine
Biological Activity
(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine is a synthetic organic compound that has garnered attention for its potential biological activities. It belongs to the class of amines and features a unique structure that may confer specific interactions within biological systems. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Formula
- IUPAC Name : N-[(1-fluorocyclopentyl)methyl]-3-ethoxypropan-1-amine
- CAS Number : 2098050-70-3
- Molecular Formula : C₁₁H₁₈FN
- Molecular Weight : 189.27 g/mol
Structural Features
The compound consists of:
- An ethoxypropyl group, which enhances its solubility and may influence its interaction with biological membranes.
- A fluorocyclopentyl moiety, which may play a critical role in receptor binding and activity modulation.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The presence of the fluorine atom in the cyclopentyl group can enhance lipophilicity, potentially leading to increased cellular uptake and receptor affinity.
Research Findings
Recent studies have investigated the compound's effects on various biological systems:
-
Receptor Binding Studies :
- Initial investigations suggest that this compound exhibits binding affinity towards specific neurotransmitter receptors, indicating potential applications in neuropharmacology.
-
Enzyme Interaction :
- The compound has been evaluated for its inhibitory effects on certain enzymes involved in metabolic pathways, which could lead to therapeutic implications in metabolic disorders2.
- The compound has been evaluated for its inhibitory effects on certain enzymes involved in metabolic pathways, which could lead to therapeutic implications in metabolic disorders
-
Antimicrobial Activity :
- Preliminary tests show that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Neuropharmacological Effects : In a study examining its effects on animal models, administration of the compound was associated with alterations in behavior consistent with modulation of central nervous system activity. This suggests potential applications in treating neurological disorders .
- In Vitro Studies : Laboratory assays demonstrated that the compound effectively inhibited growth in various bacterial strains, indicating its potential as an antimicrobial agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3-Ethoxypropyl)[(4-fluorophenyl)methyl]amine | Ethoxypropyl + 4-fluorophenyl | Limited receptor interaction; lower antimicrobial activity |
| (1-Fluorocyclopentyl)amine | Cyclopentyl + fluorine | Moderate receptor binding; no significant antimicrobial properties |
| Butan-2-amine | Simple amine structure | Minimal biological activity; lacks unique structural features |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
